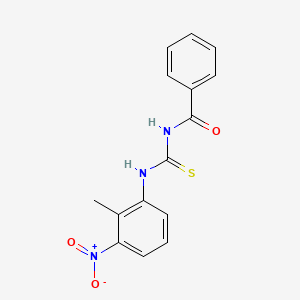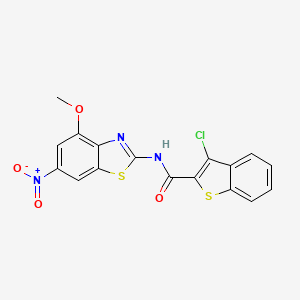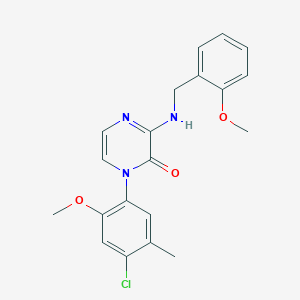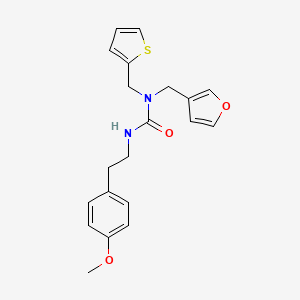
N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound . It has the molecular formula C15H13N3O3S and a molecular weight of 315.35 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of corresponding amines with carbon disulfide and sodium pyruvate .Molecular Structure Analysis
The molecular structure of “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is represented by the linear formula C15H13N3O3S .Chemical Reactions Analysis
The reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5 (2 H )-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions can lead to the synthesis of "N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea" .Physical And Chemical Properties Analysis
“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound with a molecular weight of 315.35 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT) Sensitizer
Photodynamic therapy is a non-invasive treatment for cancer and other diseases. In PDT, a photosensitizer (like our compound) is administered, which accumulates in tumor cells. Upon exposure to specific wavelengths of light, the photosensitizer generates reactive oxygen species, leading to cell death. Researchers have explored the potential of our compound as a PDT sensitizer due to its unique structure and photophysical properties .
Antibacterial Agent
The thiourea moiety in this compound has been investigated for its antibacterial activity. Researchers have studied its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders. Some studies suggest that our compound exhibits anti-inflammatory effects by modulating specific pathways. Further research is needed to fully understand its mechanism of action and potential therapeutic applications .
Anticancer Potential
Given its structural resemblance to other known anticancer agents, our compound has drawn attention in cancer research. It may interfere with cell proliferation, apoptosis, and angiogenesis. Investigating its efficacy against specific cancer types and understanding its molecular targets are ongoing areas of study .
Metal Ion Chelation
The sulfur atom in the thiourea group can act as a chelating agent, binding to metal ions. Researchers have explored its potential for metal ion extraction, especially in environmental remediation or as a diagnostic tool for metal detection .
Organic Synthesis
Beyond its biological applications, our compound serves as a building block in organic synthesis. Chemists use it to create more complex molecules, such as heterocycles or pharmaceutical intermediates. Its versatility makes it valuable in synthetic chemistry .
Direcciones Futuras
Thiourea derivatives, including “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, have shown promising antibacterial and antioxidant potential . They are also very active against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes . These properties suggest potential future directions in pharmaceutical and medicinal chemistry research.
Propiedades
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELWZWZGNJNDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)



![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)
![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)
